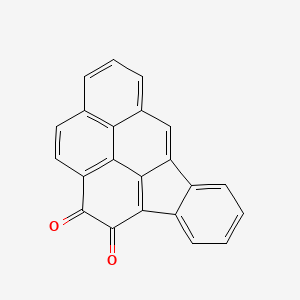
Acetic acid;3-methyltridec-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methyltridec-3-en-1-ol is an organic compound that combines the properties of acetic acid and a long-chain alcohol Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly found in vinegar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyltridec-3-en-1-ol can be achieved through several methods. One common approach is the esterification of acetic acid with 3-methyltridec-3-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反応の分析
Types of Reactions
Acetic acid;3-methyltridec-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: The major products can include ketones or carboxylic acids.
Reduction: The major product is a saturated alcohol.
Substitution: The major product is a halogenated compound.
科学的研究の応用
Acetic acid;3-methyltridec-3-en-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;3-methyltridec-3-en-1-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of both the acetic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, contributing to its versatility.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
3-methyltridec-3-en-1-ol:
Ethanol: A short-chain alcohol commonly used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;3-methyltridec-3-en-1-ol is unique due to the combination of a carboxylic acid and a long-chain alcohol with a double bond
特性
| 92463-99-5 | |
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
acetic acid;3-methyltridec-3-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15;1-2(3)4/h11,15H,3-10,12-13H2,1-2H3;1H3,(H,3,4) |
InChIキー |
HMSNSGKLKDCQSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC=C(C)CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
